(6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid
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Overview
Description
(6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a benzotriazole ring substituted with a fluoro group and a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 6-fluoro-1-propyl-1,2,3-benzotriazole with a boronic acid derivative under suitable conditions. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the benzotriazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
The benzotriazole ring is known for its bioactive properties, and the presence of the boronic acid group can enhance the compound’s ability to interact with biological targets .
Industry
In the industrial sector, this compound can be used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of (6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The benzotriazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(1-Benzyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid: Similar structure but with a benzyl group instead of a propyl group.
(6-Fluoro-1-methyl-1,2,3-benzotriazol-5-yl)boronic acid: Similar structure but with a methyl group instead of a propyl group.
Uniqueness
(6-Fluoro-1-propyl-1,2,3-benzotriazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the fluoro group can enhance the compound’s stability and bioactivity, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
(6-fluoro-1-propylbenzotriazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFN3O2/c1-2-3-14-9-5-7(11)6(10(15)16)4-8(9)12-13-14/h4-5,15-16H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCJTROCDTYARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(N=N2)CCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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